molecular formula C21H20N2O B5575467 N-[4-(DIMETHYLAMINO)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[4-(DIMETHYLAMINO)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5575467
M. Wt: 316.4 g/mol
InChI Key: KMVFDMTXPBZFDC-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with a complex structure that includes a dimethylamino group, a biphenyl moiety, and a carboxamide functional group

Scientific Research Applications

DNA-Intercalating Antitumor Agents

Research has identified derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide as potential antitumor agents. These compounds have been synthesized and evaluated for their in vivo antitumor activity, highlighting their role as "minimal" DNA-intercalating agents. The structural modifications aim to achieve active compounds with low DNA association constants while maintaining solid tumor activity, with certain derivatives demonstrating significant efficacy in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

Fluorescent Probes for Nerve Agents

A novel application in the detection of nerve agents involves the synthesis of fluorescent "light-up" probes incorporating derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide. These probes are designed to detect nerve agent mimics like diethyl chlorophosphate (DCP) through covalent assembly and Lossen rearrangement, demonstrating rapid response, high specificity, and excellent sensitivity (Huo et al., 2019).

pH and Solvent Protonicity Monitoring

Another intriguing application is the use of donor–acceptor-substituted biphenyls, related to N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide, as fluorescent probes for monitoring pH and solvent proticity. These probes exhibit sensitivity to pH changes and solvent proticity, offering valuable tools for analytical chemistry and environmental monitoring (Maus & Rurack, 2000).

Electrochromic Materials

Derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide have been explored for their electrochromic properties, leading to the development of high-performance electrochromic materials suitable for advanced applications like electrochromic devices (ECDs). These materials demonstrate multi-oxidation stages, low oxidation potentials, and the capability to achieve significant color changes, contributing to the field of smart materials and display technologies (Li, Yen, & Liou, 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-23(2)20-14-12-19(13-15-20)22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFDMTXPBZFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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